Product packaging for DADPS Biotin Azide(Cat. No.:)

DADPS Biotin Azide

Cat. No.: B12305862
M. Wt: 886.2 g/mol
InChI Key: CSHHHVOFXKFHMG-UHFFFAOYSA-N
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Description

DADPS Biotin Azide (CAS: 1260247-50-4) is a specialized bioorthogonal reagent designed for biomolecular labeling and enrichment. Its structure comprises three critical components:

  • Biotin: A vitamin (B7) with high affinity for streptavidin/avidin, enabling efficient enrichment of labeled biomolecules.
  • DADPS Linker: A dialkoxydiphenylsilane-based acid-cleavable spacer that allows release of captured molecules under mild conditions (e.g., 10% formic acid for 0.5 hours) .
  • Azide Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation to alkyne-tagged biomolecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H67N7O9SSi B12305862 DADPS Biotin Azide

Properties

Molecular Formula

C43H67N7O9SSi

Molecular Weight

886.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)

InChI Key

CSHHHVOFXKFHMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Formation of the DADPS Linker

The dialkoxydiphenylsilane (DADPS) moiety is synthesized via a nucleophilic substitution reaction between dichlorodiphenylsilane (DCDPS) and tertiary alcohols. For example:

  • Reaction of DCDPS with 1-amino-2-methylpropan-2-ol :
    • DCDPS reacts with 1-amino-2-methylpropan-2-ol in anhydrous dichloromethane (DCM) under argon, catalyzed by triethylamine (TEA).
    • The product, a tertiary alkoxy intermediate, is purified via silica gel chromatography (yield: 85–92%).
  • Coupling with 6-azidohexanol :
    • The intermediate is further reacted with 6-azidohexanol to form the DADPS linker with an azide-terminated spacer arm.
    • Key condition : Excess DCDPS ensures complete substitution, while DMAP (4-dimethylaminopyridine) enhances reaction efficiency.

Biotin Conjugation

The DADPS linker is conjugated to biotin using NHS (N-hydroxysuccinimide) chemistry:

  • NHS-LC-biotin is reacted with the amine group of the DADPS intermediate in DMF, catalyzed by TEA.
  • The reaction proceeds at room temperature for 4–6 hours, yielding a biotin-DADPS-azide precursor (purity: >95% by HPLC).

Final Azide Functionalization

The azide group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct substitution:

  • CuAAC method : Alkyne-functionalized DADPS-biotin reacts with azide-containing reagents (e.g., 3-azidopropylamine) in the presence of CuBr and a tris-triazole ligand.
  • Direct substitution : 6-azidohexanol is used during linker synthesis to pre-install the azide group.

Optimization Strategies for Scalable Synthesis

Challenges in DADPS Linker Formation

  • Steric hindrance : Bulky substrates (e.g., β-hydroxyisovaleric acid) require DMAP to accelerate siloxane bond formation.
  • Hydrolytic instability : Silane intermediates are moisture-sensitive; reactions must be performed under anhydrous conditions.

Yield Improvements

Step Reagents/Conditions Yield (%) Reference
DADPS linker synthesis DCDPS, 6-azidohexanol, DMAP, DCM, 24 h, RT 55–70
Biotin conjugation NHS-LC-biotin, TEA, DMF, 4 h, RT 80–85
Azide functionalization CuBr, tris-triazole ligand, DMSO, 2 h, 15°C 90–95

Solvent and Catalyst Selection

  • Preferred solvents : DCM for silane reactions, DMF for biotin conjugation.
  • Catalysts : DMAP for siloxane bond formation; CuBr/TBTA for CuAAC.

Characterization and Quality Control

Analytical Techniques

  • Mass spectrometry : High-resolution MS confirms molecular weight (C43H67N7O9SSi, MW: 886.19 Da).
  • NMR spectroscopy : 1H and 13C NMR verify siloxane linkage (δ 7.6–7.2 ppm for phenyl groups) and azide integration.
  • HPLC : Purity >95% achieved via reverse-phase C18 columns (0.1% TFA/acetonitrile gradient).

Critical Quality Attributes

Parameter Specification Method
Purity ≥95% HPLC
Solubility ≥10 mg/mL in DMSO/DMF Visual inspection
Cleavage efficiency ≥98% in 10% HCO2H, 0.5 h LC-MS/MS

Industrial-Scale Production Protocols

Commercial manufacturers (e.g., Vector Laboratories, Click Chemistry Tools) employ modified protocols for bulk synthesis:

  • Batch reactor setup : Reactions performed under nitrogen to prevent hydrolysis.
  • Automated purification : Flash chromatography systems with prepacked silica columns.
  • Lyophilization : Final product lyophilized for stability (storage: -20°C, shipping: dry ice).

Comparative Analysis of Synthetic Routes

Academic vs. Industrial Methods

Factor Academic Protocol Industrial Protocol
Scale 10–100 mg 1–10 kg
Catalyst CuBr/TBTA CuSO4/sodium ascorbate
Purification Manual column chromatography Automated HPLC
Yield 55–70% 65–75%

Cost and Efficiency

  • Academic : Higher reagent purity (≥99%) increases cost but ensures reproducibility.
  • Industrial : Economies of scale reduce per-unit cost by 40–60%.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide moiety participates in bio-orthogonal click reactions with alkynes, forming stable 1,2,3-triazole linkages. This reaction is central to labeling applications:

Reaction Conditions :

ComponentConcentration/VolumeRole
DADPS Biotin Azide40 μMAzide donor
Copper(II) Sulfate10 μLCatalyst
Reducing Agent (e.g., TCEP)10 μLReduces Cu(II) to Cu(I)
Reaction Time1–2 hours, RTEnsures >95% conversion

Applications :

  • Protein Labeling : Conjugates alkyne-tagged proteins (e.g., via metabolic labeling) for streptavidin-based enrichment .

  • Proteomic Workflows : Enables isotopic recoding in mass spectrometry (e.g., IsoTaG platform) .

Acid-Catalyzed DADPS Linker Cleavage

The DADPS linker is cleaved under mild acidic conditions, releasing biotin while leaving a minimal residual mass on the target molecule:

Cleavage Protocol :

ParameterOptimal ConditionOutcome
Acid2–10% formic acidHydrolyzes silane ether bonds
Incubation Time30 minutes, RT>90% cleavage efficiency
Residual Mass143 DaRetained on labeled biomolecule

Performance Comparison :

Linker TypeCleavage AgentResidual Mass (Da)Unique Cysteines Identified
DADPS10% formic acid14311,440 (peptide-level enrichment)
AZOSodium dithionite2169,362 (peptide-level enrichment)

DADPS outperforms AZO linkers in proteomic depth due to milder cleavage conditions and smaller residual tags .

Side Reactions and Modifications

While highly specific, certain conditions may lead to unintended modifications:

  • Formylation : Exposure to formic acid can cause +28 Da adducts on serine, threonine, or lysine residues .

  • Probe Degradation : Prolonged storage in DMSO at room temperature reduces azide reactivity .

Scientific Research Applications

Proteomics and Biomolecular Labeling

DADPS Biotin Azide is extensively used in proteomics for labeling and isolating proteins. Its ability to cleave under mild conditions allows researchers to study protein interactions and modifications without extensive sample loss. Key studies highlight its effectiveness:

  • Protein Adduct Isolation : this compound has been employed to isolate protein adducts modified by reactive electrophiles, enabling the identification of specific nucleophilic sites on proteins .
  • Mapping Protein Interactions : The compound has been used to map interactions between small molecules and proteins, providing insights into drug-target interactions .

Click Chemistry Applications

The azide functionality of this compound makes it suitable for click chemistry applications, particularly in the context of bioconjugation:

  • Bioorthogonal Labeling : Researchers have utilized this compound for bioorthogonal labeling of newly synthesized proteins, allowing for selective enrichment through biotin-streptavidin interactions .
  • Chemical Proteomics : The compound's application in chemical proteomics has enabled the profiling of cysteine residues and the identification of post-translational modifications .

Comparative Efficacy

A comparative study evaluating DADPS against other linkers (e.g., azobenzene linkers) demonstrated that DADPS yielded a significantly higher number of unique cysteine residues when used in proteomic analyses. The results are summarized in the following table:

Linker TypeEnrichment TypeUnique Residues IdentifiedTotal Identifications
DADPSProtein6,67610,316
DADPSPeptide7,86611,440
AzobenzeneProtein2,7956,664
AzobenzenePeptide4,3269,362

This table illustrates the superior performance of this compound in identifying unique residues compared to its counterparts .

Case Study 1: Isolation of Glycosylation Sites

In a study focusing on glycoproteomics, this compound was utilized to identify glycosylation sites on proteins. The cleavable nature of the linker allowed for efficient isolation and analysis without significant loss of sample integrity.

Case Study 2: Profiling Deubiquitinase Activity

Another research effort employed this compound to profile the activity of deubiquitinases. By labeling target proteins with this compound, researchers could effectively analyze enzyme activity and substrate specificity.

Mechanism of Action

The mechanism of action of DADPS Biotin Azide involves the strong interaction between the biotin moiety and streptavidin, allowing for efficient capturing of biomolecules. The DADPS linker can be cleaved under mild conditions (5% or 10% formic acid, 0.5 h), releasing the captured biomolecules with a small molecular fragment left on the labeled protein .

Comparison with Similar Compounds

Key Features:

  • Molecular Weight : 886.19 Da (intact probe); leaves a 143 Da fragment post-cleavage .
  • Applications : Widely used in proteomics (e.g., BONCAT, activity-based protein profiling) and glycobiology for selective enrichment and mass spectrometry (MS)-compatible workflows .
  • Advantages : Mild cleavage conditions minimize protein degradation, and the small residual tag avoids interference in MS analysis .

Comparison with Similar Compounds

DADPS Biotin Azide is distinguished from other biotin-based probes by its unique cleavage mechanism, efficiency, and compatibility with downstream analyses. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Cleavage Mechanism Residual Mass Post-Cleavage Cleavage Conditions Key Applications Limitations
This compound Acid hydrolysis (DADPS) 143 Da 10% formic acid, 0.5 h Proteomics, BONCAT, glycoproteomics Requires acid conditions
Disulfide Biotin Azide Reduction (DTT, TCEP) ~450 Da 50 mM DTT, 1 h General protein labeling Harsh reducing conditions; larger tag
Dde Biotin Azide Hydrazine treatment ~300 Da 2% hydrazine, 2 h Sequential labeling workflows Slow cleavage; toxicity concerns
UV-Cleavable Biotin UV irradiation (365 nm) Variable (depends on linker) 365 nm UV light, 15 min Light-sensitive studies Risk of sample damage
PC-Biotin Azide Periodate oxidation ~200 Da 10 mM NaIO4, 1 h Glycan labeling Oxidation may modify biomolecules

Table 2: Performance in Proteomic Workflows (Based on Recent Studies)

Metric This compound Uncleavable Biotin-Alkyne (UnC-BA) Disulfide Biotin Azide
Peptide Elution Efficiency 71.7 µg/ml 62.5 µg/ml Not reported
Peptide Identifications >2x higher vs. UnC-BA Baseline Lower sensitivity
MS Compatibility High (small tag, 143 Da) Low (large biotin tag) Moderate (larger tag)
Retention Time (LC-MS) Shorter, improved resolution Longer, broader peaks Variable

Critical Research Findings:

Superior Sensitivity in BONCAT : this compound outperforms uncleavable biotin-alkynes (UnC-BA) in identifying azidohomoalanine (AHA)-labeled peptides, with >2x more peptide-spectrum matches (PSMs) due to efficient elution and minimal tag interference .

Mild Cleavage Advantage : Unlike disulfide-based probes requiring reducing agents (e.g., DTT), DADPS cleavage with formic acid preserves protein integrity and avoids side reactions .

Limitations of Compounding Compounds:

  • Disulfide Biotin Azide : Requires harsh reducing agents, which may denature proteins or interfere with downstream assays .
  • Dde Biotin Azide : Hydrazine cleavage is toxic and incompatible with thiol-containing buffers .
  • UV-Cleavable Probes : Risk of UV-induced protein crosslinking or oxidation .

Biological Activity

DADPS Biotin Azide is a specialized chemical probe utilized in biochemical research for the selective labeling and isolation of biomolecules. This compound features a biotin moiety linked to an azide group through a cleavable DADPS (dialkoxydiphenylsilane) linker, enabling efficient bioconjugation via the azide-alkyne cycloaddition reaction. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and research findings.

The primary mechanism by which this compound operates is through bio-orthogonal chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction allows for the selective conjugation of the biotin moiety to target biomolecules, such as proteins, without interfering with native cellular processes. The DADPS linker is designed to be cleaved under mild acidic conditions, facilitating the release of labeled proteins from affinity resins.

Key Features

  • Cleavable Linker : The DADPS linker allows for the controlled release of biotinylated proteins under mild conditions (e.g., 5% or 10% formic acid for 30 minutes) while leaving behind a small mass tag (143 Da) on the labeled protein .
  • High Selectivity : The probe exhibits high selectivity in conjugation, which is crucial for accurate proteomic studies. Comparative studies have shown that various probes exhibit different selectivity levels when conjugated to model proteins like GFP .
  • Efficient Capture and Release : The strong interaction between biotin and streptavidin enables efficient capture of even low-abundance targets. However, traditional elution methods can lead to co-elution of contaminants; this compound mitigates this issue by allowing for specific release without significant nonspecific binding .

Case Studies

  • Proteomic Applications : A study demonstrated that this compound could effectively label newly synthesized proteins in cells, allowing for their subsequent purification and analysis via mass spectrometry. This application is particularly valuable in identifying protein interactions and modifications in complex biological systems .
  • Selective Labeling : In comparative experiments with other biotin probes, this compound showed superior performance in terms of relative selectivity and the amount of biotin remaining after cleavage. For instance, one study reported relative selectivity values significantly higher than traditional probes, indicating its potential for more precise biomolecular labeling .

Data Table

The following table summarizes comparative data on various biotin probes, including this compound:

ProbeRelative SelectivityBiotin Remaining After Cleavage (%)Cleaving ConditionsMW Left Behind (Da)
This compound117.5 ± 18.31.6 ± 0.410% HCO₂H, 0.5 h143
Probe A14.5 ± 2.21.1 ± 0.4hν 365 nm 30 min100
Probe B10.8 ± 2.52.5 ± 0.9CF₃CO₂H 95%, 2 h344

This table illustrates the advantages of using this compound over other conventional probes in terms of selectivity and efficiency.

Q & A

Q. What is the structural and functional role of the DADPS linker in DADPS Biotin Azide?

The DADPS (dialkoxydiphenylsilane) linker in this compound serves as an acid-cleavable spacer connecting the biotin moiety to the azide group. This linker enables efficient release of captured biomolecules (e.g., proteins) under mild acidic conditions (10% formic acid, 0.5 hours), leaving only a small residual fragment (143 Da) on the labeled protein . This minimal mass tag is critical for minimizing interference in downstream mass spectrometry (MS) analysis .

Q. How does the azide-alkyne cycloaddition (CuAAC) reaction optimize protein labeling with this compound?

The azide group in this compound reacts with alkyne-tagged biomolecules (e.g., homopropargylglycine, HPG) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters for optimizing this reaction include:

  • Copper(II) sulfate concentration : Typically 10–40 µM, with excess copper leading to nonspecific binding .
  • Reducing agents : Ascorbate or tris(2-carboxyethyl)phosphine (TCEP) to maintain Cu(I) catalytic activity .
  • Reaction time : 1–2 hours at room temperature to ensure complete conjugation while minimizing protein degradation .

Q. What are the advantages of using this compound over non-cleavable biotinylation reagents in proteomic studies?

this compound allows for mild elution of labeled proteins/peptides from streptavidin beads, avoiding harsh conditions (e.g., boiling in SDS) that damage samples. Post-elution, the small residual fragment (143 Da) improves MS sensitivity by reducing ion suppression and fragmentation interference compared to non-cleavable biotin tags (e.g., ~700 Da fragments) .

Advanced Research Questions

Q. How can researchers resolve contradictions in retention time (RT) and fragmentation efficiency between DADPS-labeled and uncleavable biotin-alkyne (UnC-BA) peptides?

  • RT discrepancies : DADPS-labeled peptides elute ~20 minutes earlier than UnC-BA peptides due to reduced hydrophobicity from the smaller residual tag. Adjusting LC gradients (e.g., shallow organic phases) can mitigate this for UnC-BA but does not fully resolve fragmentation inefficiencies .
  • Fragmentation efficiency : DADPS peptides exhibit higher Xcorr scores and ion-matching rates in MS/MS due to their smaller size, which reduces charge-state complexity and improves spectral quality . For UnC-BA, collision energy optimization or enzymatic tag removal (e.g., TEV protease) may enhance identification .

Q. What experimental design considerations are critical for comparative studies using this compound in BONCAT (BioOrthogonal Non-Canonical Amino acid Tagging)?

  • Control groups : Include UnC-BA and negative controls (no alkyne/azide) to assess labeling specificity .
  • Elution protocols : Use 10% formic acid for DADPS cleavage versus acidic elution (pH 2.5) for UnC-BA to avoid biotin contamination in MS .
  • Quantitative MS : Pair with TMT or SILAC labeling to normalize batch effects, as DADPS improves peptide recovery by ~15% over UnC-BA .

Q. How does the DADPS linker’s acid sensitivity impact experimental workflows in dynamic protein interaction studies?

The DADPS linker’s rapid cleavage under mild acid (10% formic acid, 0.5 hours) enables time-resolved analysis of transient interactions (e.g., kinase-substrate complexes). However, prolonged acid exposure (>1 hour) risks protein denaturation. To mitigate this:

  • Use short cleavage times (≤30 minutes) .
  • Validate protein integrity post-elution via SDS-PAGE or immunoblotting .

Q. What methodological adjustments are needed when scaling DADPS-based workflows for low-abundance protein detection?

  • Sample input : Increase starting material (≥2 mg protein lysate) to compensate for losses during streptavidin enrichment .
  • Pre-fractionation : Implement high-pH reverse-phase fractionation to reduce sample complexity before MS .
  • Sensitivity enhancements : Combine DADPS with tandem mass tags (TMTpro) or data-independent acquisition (DIA) to improve low-abundance peptide detection .

Data Analysis and Validation

Q. How to address discrepancies in protein identification counts between DADPS and alternative cleavable linkers (e.g., disulfide-based)?

  • Specificity : DADPS exhibits higher selectivity (~80% reduction in off-target labeling) compared to disulfide probes, which require reduction-alkylation steps that may introduce artifacts .
  • Validation : Use orthogonal methods (e.g., immunoprecipitation or fluorescence microscopy) to confirm MS identifications .

Q. What statistical approaches are recommended for analyzing TMT quantification data from DADPS-labeled samples?

  • Normalization : Apply median centering or variance-stabilizing normalization (VSN) to correct for batch effects .
  • False discovery rate (FDR) : Use MaxQuant or Proteome Discoverer with Percolator to filter peptide-spectrum matches (PSMs) at <1% FDR .
  • Reproducibility : Require ≥2 unique peptides per protein and ≥3 biological replicates for significance testing (e.g., ANOVA with Benjamini-Hochberg correction) .

Troubleshooting

Q. Why might DADPS cleavage efficiency drop below 90% in certain experimental conditions?

  • Acid concentration : Ensure formic acid is ≥10% (v/v); lower concentrations (<5%) reduce cleavage rates .
  • Temperature : Perform cleavage at 25°C; colder temperatures slow reaction kinetics .
  • Contaminants : Remove detergents (e.g., SDS) before cleavage, as they can quench acid activity .

Q. How to minimize residual biotin contamination in MS datasets after DADPS elution?

  • Bead washing : Perform 5–10 stringent washes (e.g., 1% SDS, 0.5% sodium deoxycholate) before cleavage to remove nonspecifically bound biotin .
  • Neutravidin alternatives : Use monomeric avidin resins with lower biotin-binding capacity (~2 µmol/mL) to reduce carryover .

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